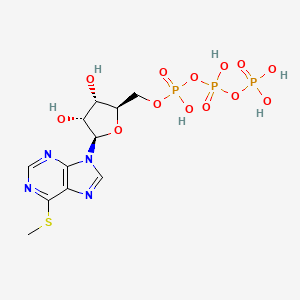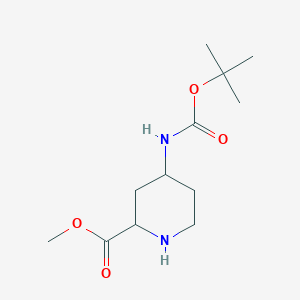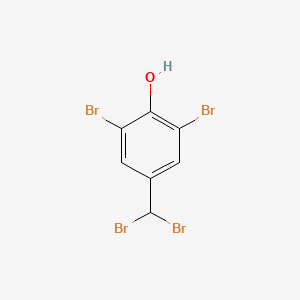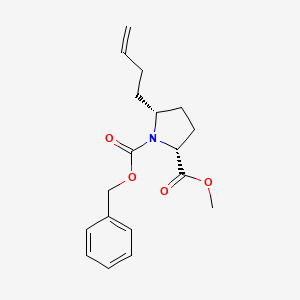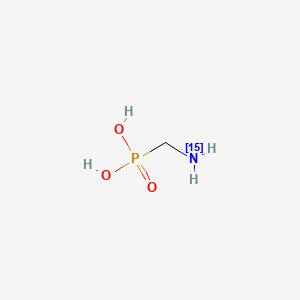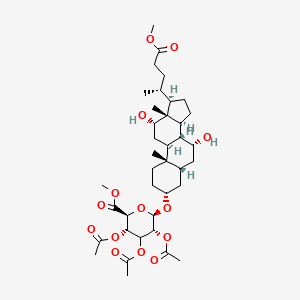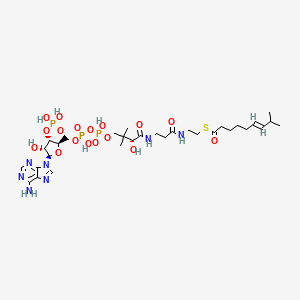
4-Chloro-3-(ethoxysulfonyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-(ethoxysulfonyl)benzoic acid is an organic compound with the molecular formula C9H9ClO4S It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the 4-position and an ethoxysulfonyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(ethoxysulfonyl)benzoic acid typically involves the sulfonation of 4-chlorobenzoic acid followed by the introduction of the ethoxy group. One common method is as follows:
Sulfonation: 4-Chlorobenzoic acid is treated with chlorosulfonic acid (ClSO3H) to introduce the sulfonyl chloride group at the 3-position.
Esterification: The sulfonyl chloride intermediate is then reacted with ethanol in the presence of a base, such as pyridine, to form the ethoxysulfonyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(ethoxysulfonyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide or thiol group under appropriate conditions.
Oxidation Reactions: The ethoxysulfonyl group can be oxidized to form sulfonic acids or sulfonates.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Major Products Formed
Substitution: Products include 4-amino-3-(ethoxysulfonyl)benzoic acid or 4-thio-3-(ethoxysulfonyl)benzoic acid.
Reduction: Products include 4-chloro-3-(ethylthio)benzoic acid.
Oxidation: Products include this compound derivatives with additional sulfonic acid groups.
Scientific Research Applications
4-Chloro-3-(ethoxysulfonyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and as a probe for sulfonation reactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(ethoxysulfonyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxysulfonyl group can act as a leaving group in substitution reactions, facilitating the formation of covalent bonds with nucleophiles. Additionally, the chlorine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-(chlorosulfonyl)benzoic acid: Similar structure but with a chlorosulfonyl group instead of an ethoxysulfonyl group.
4-Chloro-3-(methylsulfonyl)benzoic acid: Similar structure but with a methylsulfonyl group instead of an ethoxysulfonyl group.
4-Chloro-3-(hydroxysulfonyl)benzoic acid: Similar structure but with a hydroxysulfonyl group instead of an ethoxysulfonyl group.
Uniqueness
4-Chloro-3-(ethoxysulfonyl)benzoic acid is unique due to the presence of the ethoxysulfonyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications where the ethoxy group plays a crucial role in the desired chemical transformations or interactions.
Properties
Molecular Formula |
C9H9ClO5S |
|---|---|
Molecular Weight |
264.68 g/mol |
IUPAC Name |
4-chloro-3-ethoxysulfonylbenzoic acid |
InChI |
InChI=1S/C9H9ClO5S/c1-2-15-16(13,14)8-5-6(9(11)12)3-4-7(8)10/h3-5H,2H2,1H3,(H,11,12) |
InChI Key |
CWSJAUHYYIEVOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


